N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

Catalog No.
S3151057
CAS No.
1286698-57-4
M.F
C8H13N5O2
M. Wt
211.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

CAS Number

1286698-57-4

Product Name

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

IUPAC Name

2-N-tert-butyl-5-nitropyrimidine-2,4-diamine

Molecular Formula

C8H13N5O2

Molecular Weight

211.225

InChI

InChI=1S/C8H13N5O2/c1-8(2,3)12-7-10-4-5(13(14)15)6(9)11-7/h4H,1-3H3,(H3,9,10,11,12)

InChI Key

MFSWHSQGZPUBOT-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-]

Solubility

not available

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is an organic compound classified as a pyrimidine derivative. Its structure features a tert-butyl group at the N2 position and a nitro group at the 5 position of the pyrimidine ring. This compound is notable for its diverse applications in medicinal chemistry, agriculture, and material science due to its unique chemical properties and biological activities. Pyrimidine derivatives are well-regarded in various fields for their ability to interact with biological systems and their potential as pharmaceuticals and agrochemicals.

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The nitro group at the 5 position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the amino groups may be replaced by other nucleophiles such as halides or alkoxides.

The biological activity of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is primarily related to its interaction with specific molecular targets, including enzymes and receptors. The nitro group is involved in redox reactions, generating reactive intermediates that can modify biological macromolecules. The steric hindrance provided by the tert-butyl group influences the compound's binding affinity and selectivity towards its targets. This compound has been studied for potential applications in therapeutic contexts, although further research is required to elucidate its full biological profile .

The synthesis of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine typically involves two main steps:

  • Nitration: A pyrimidine precursor undergoes nitration using nitric acid or a nitrating agent like nitronium tetrafluoroborate.
  • Introduction of tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl nitrite in the presence of a suitable catalyst, typically conducted in organic solvents like acetonitrile or dichloromethane at controlled temperatures (0-25°C).

For industrial production, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors to control reaction parameters precisely .

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine has various applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs due to its biological activity.
  • Agriculture: Its derivatives may be explored for use as pesticides or herbicides.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Research into the interaction studies of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine has focused on its binding mechanisms with proteins and enzymes. These studies are crucial for understanding how this compound modulates biological pathways and its potential therapeutic effects. Specific binding sites have been identified that suggest its role in inhibiting certain protein functions, particularly those involved in cell cycle regulation .

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine can be compared with several similar compounds:

Compound NameKey Features
2,4-DiaminopyrimidineLacks tert-butyl and nitro groups; less sterically hindered.
5-Nitro-2,4-diaminopyrimidineSimilar structure but without tert-butyl; affects solubility.
N2-(tert-butyl)-2,4-diaminopyrimidineLacks nitro group; potentially less reactive.
6-Methoxy-N2-methyl-5-nitropyridine-2,3-diamineContains methoxy group; different reactivity profile.
2-Tert-butyl-5-nitroanilineHas similar nitro functionality but different structure.

The uniqueness of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine lies in the combination of both the tert-butyl and nitro groups, which confer distinct chemical reactivity and biological properties compared to its analogs. This combination enhances its potential for specific applications in drug development and other fields.

XLogP3

1.5

Dates

Last modified: 08-18-2023

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